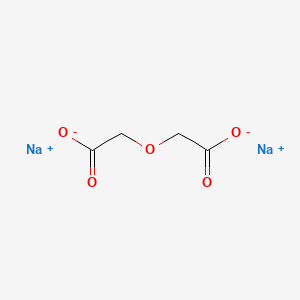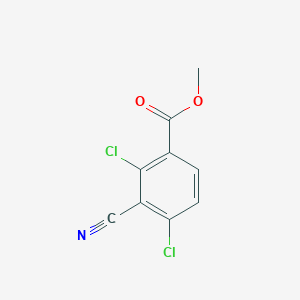
4-Ethoxyphenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyphenylzinc bromide is an organozinc compound with the molecular formula C8H9BrOZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically prepared in a tetrahydrofuran (THF) solution and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
4-Ethoxyphenylzinc bromide is synthesized through a multi-step process. The primary method involves the reaction of ethyl magnesium bromide with bromobenzene, followed by the reaction with zinc chloride in a THF solvent. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The process can be summarized as follows:
Formation of Ethyl Magnesium Bromide: Ethyl bromide reacts with magnesium in the presence of THF to form ethyl magnesium bromide.
Reaction with Bromobenzene: Ethyl magnesium bromide reacts with bromobenzene to form the intermediate compound.
Formation of this compound: The intermediate compound reacts with zinc chloride in THF to form this compound.
Chemical Reactions Analysis
4-Ethoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxyphenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxyphenylzinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the bromide ion, making the ethoxyphenyl group highly reactive. This reactivity allows it to participate in substitution and coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
4-Ethoxyphenylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and ethylzinc bromide. While all these compounds are used in organic synthesis, this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. Similar compounds include:
Phenylzinc Bromide: Used in similar coupling reactions but lacks the ethoxy group.
Ethylzinc Bromide: Used in the formation of carbon-carbon bonds but has different reactivity due to the absence of the phenyl group.
Properties
IUPAC Name |
bromozinc(1+);ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSRMAGXXNKHEO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)


![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)
